tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrrolidine Derivatives
One common approach involves the nucleophilic substitution of a halogenated pyrrolidine derivative with 2-nitrophenyl-containing nucleophiles or vice versa. The steps include:
- Starting from (S)-tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected pyrrolidine), which is commercially available or prepared via Boc protection of pyrrolidine.
- The nitrogen of the pyrrolidine is then alkylated or arylated using 2-nitro-substituted aryl halides under basic conditions to introduce the 2-nitrophenyl group at the nitrogen.
This method ensures the preservation of the Boc protecting group during the reaction, which is critical for selectivity and stability.
Boc Protection of Aminopyrrolidine
Another route involves first synthesizing 1-(2-nitrophenyl)pyrrolidine, followed by protection of the pyrrolidine nitrogen with tert-butoxycarbonyl anhydride (Boc2O) under basic conditions (e.g., using triethylamine or sodium bicarbonate). This step is essential to prevent unwanted side reactions during subsequent transformations.
Stepwise Synthesis via Aminopyrazole and Pyrazolopyrimidine Intermediates
In advanced synthetic schemes, tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate can be introduced as a nucleophile in coupling reactions with activated aromatic intermediates. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (which are structurally related to the target compound), the following sequence is employed:
- Preparation of Boc-protected aminopyrrolidine as a nucleophile.
- Coupling with chlorinated or activated aromatic intermediates bearing 2-nitrophenyl groups under basic conditions.
- Subsequent deprotection or further functionalization as required.
This method was demonstrated in the synthesis of antiviral agents where the Boc-protected pyrrolidine moiety was introduced via nucleophilic aromatic substitution and amidation steps, preserving the Boc group throughout the process.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | Pyrrolidine + Boc2O, base (e.g., triethylamine) | Boc protection of pyrrolidine nitrogen to yield tert-butyl pyrrolidin-3-ylcarbamate |
| 2. | 2-Nitroaryl halide + Boc-protected pyrrolidine, base (e.g., NaH, K2CO3) | N-arylation via nucleophilic substitution to introduce 2-nitrophenyl group |
| 3. | Purification (chromatography) | Isolation of this compound |
Analytical and Research Findings
- The Boc protecting group is stable under the nucleophilic substitution conditions, allowing selective functionalization at the nitrogen.
- The position of the nitro group on the phenyl ring (ortho-position) influences the reactivity and steric hindrance during the substitution reaction.
- The pyrrolidine ring’s stereochemistry can be controlled by using enantiomerically pure starting materials, ensuring the desired stereochemical outcome in the final compound.
- The compound's purity and identity are confirmed by NMR, IR spectroscopy, and mass spectrometry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on Boc-protected pyrrolidine | Boc-pyrrolidine, 2-nitroaryl halide | Base (NaH, K2CO3), solvent (DMF, DMSO) | High selectivity, preserves Boc group | Requires careful control of reaction conditions to avoid side reactions |
| Boc protection after N-arylation | 1-(2-nitrophenyl)pyrrolidine, Boc2O | Base (Et3N), solvent (DCM) | Straightforward protection step | N-arylation step may be challenging without protection |
| Coupling with activated aromatic intermediates | Boc-pyrrolidine, chlorinated aromatic intermediates | Base, heating | Allows incorporation into complex molecules | Multi-step, requires intermediate purification |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl [(3S)-1-(2-Fluoro-6-Nitrophenyl)pyrrolidin-3-yl]carbamate (Compound ID: BB35-0114)
- Structural Differences : The phenyl ring contains both 2-fluoro and 6-nitro substituents, introducing steric and electronic effects distinct from the target compound’s 2-nitro group.
- Molecular Weight : 325.34 (vs. ~309.34 for the target compound, assuming similar structure).
- The stereochemistry (3S configuration) may influence chiral recognition in biological targets .
tert-Butyl N-[1-(3-Fluoro-5-Nitrophenyl)pyrrolidin-3-yl]-N-methylcarbamate (S19)
- Structural Differences : Features a 3-fluoro-5-nitrophenyl group and an N-methylated carbamate.
- Synthesis : Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 1-(3-fluoro-5-nitrophenyl)-N-methylpyrrolidin-3-amine, highlighting the carbamate’s role as a protecting group .
- Implications : The N-methyl group reduces hydrogen-bonding capacity, which may affect solubility and target binding.
Aromatic vs. Heteroaromatic Substitutions
tert-Butyl N-[1-(5-Bromopyridin-2-yl)pyrrolidin-3-yl]carbamate
- Structural Differences : Replaces the nitrophenyl group with a 5-bromopyridinyl moiety.
- Molecular Weight : ~340.24 (with bromine contributing higher mass).
- Bromine enhances lipophilicity, affecting membrane permeability .
Aliphatic vs. Aromatic Substituents
tert-Butyl N-(1-Cyclopentylpyrrolidin-3-yl)carbamate
- Structural Differences : Cyclopentyl replaces the nitrophenyl group.
Functional Group Variations
tert-Butyl N-[1-(2-Aminoacetyl)pyrrolidin-3-yl]carbamate
- Structural Differences: A 2-aminoacetyl group is appended to the pyrrolidine nitrogen.
- Implications : The amide functionality introduces hydrogen-bonding sites, enhancing interactions with proteases or kinases. Molecular weight: 243.3 .
Comparative Data Table
Biological Activity
tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O4. The compound features a pyrrolidine ring, a nitrophenyl group, and a tert-butyl carbamate moiety. These structural components contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The nitrophenyl group can facilitate electron transfer reactions, while the pyrrolidine ring may be involved in modulating receptor functions. This interaction suggests potential applications in drug design, specifically targeting enzymes or receptors implicated in various diseases.
Biological Applications
Research has indicated that this compound may have the following applications:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzyme activities, which is crucial for understanding its pharmacological potential.
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals aimed at treating conditions associated with oxidative stress and free radical damage.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate enzyme activities. For example, research indicates that it can inhibit certain oxidative enzymes, potentially reducing oxidative damage in cellular models.
Case Studies
- Oxidative Stress Models : In experiments involving oxidative stress-induced cellular damage, this compound showed protective effects by preserving mitochondrial integrity and function.
- Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-tert-butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate | Contains nitrophenyl and pyrrolidine groups | Potential enzyme inhibitor |
| tert-butyl (1-(2-aminophenyl)pyrrolidin-3-yl)carbamate | Contains an amino group instead of a nitro group | Different reactivity due to amino substitution |
| tert-butyl (1-(3-nitrophenyl)pyrrolidin-3-yl)carbamate | Similar structure with variations in substitution | Varies in biological activity due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
